2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with a difluoromethoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Difluoromethoxy Group: This step often involves the reaction of a suitable pyridine derivative with difluoromethylating agents such as difluoromethyl phenyl sulfone under basic conditions.
Boronate Ester Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Oxidation and Reduction: The boronate ester group can participate in oxidation reactions to form boronic acids or reduction reactions to yield boranes.
Cross-Coupling Reactions: The boronate ester is particularly useful in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, typically in the presence of bases like potassium carbonate.
Major Products
Substitution: Various substituted pyridines.
Oxidation: Boronic acids.
Reduction: Boranes.
Cross-Coupling: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. The difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In cross-coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. In biological systems, the difluoromethoxy group can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-5-bromopyridine: Similar structure but with a bromine atom instead of the boronate ester.
2-(Methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a methoxy group instead of the difluoromethoxy group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluoropyridine: Similar structure but with a single fluorine atom instead of the difluoromethoxy group.
Uniqueness
The presence of both the difluoromethoxy group and the boronate ester in 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it particularly versatile in synthetic chemistry. The difluoromethoxy group can enhance the compound’s stability and reactivity, while the boronate ester allows for efficient cross-coupling reactions.
This compound’s unique combination of functional groups provides a valuable tool for researchers in various fields, from organic synthesis to drug development and materials science.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(16-7-8)17-10(14)15/h5-7,10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBRIOQSSWUJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744249 | |
Record name | 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-12-0 | |
Record name | 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(difluoromethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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